molecular formula C11H16ClNO B1526885 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride CAS No. 1354952-20-7

1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

Cat. No.: B1526885
CAS No.: 1354952-20-7
M. Wt: 213.7 g/mol
InChI Key: VYYQFTHNFBZUTE-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with the linear formula H2NCH2C6H10OH · HCl . It is used in the synthesis of 1-aminomethyl-1-cyclohexanolarachidonylamide .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process for the synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride (Gabapentin hydrochloride) has been reported . This process involves the reaction of a mixture of acetic anhydride/ammonium acetate with 1,1-cyclohexane-diacetic acid to yield 3,3-pentamethylene glutarimide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.NCC1(O)CCCCC1 . The molecular weight of this compound is 165.66 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general are known to undergo a variety of reactions. For instance, primary aliphatic amines can serve as synthetic equivalents to alkyl cations, radicals, and anions under appropriate reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 165.66 and a melting point of 217-219 °C (lit.) .

Scientific Research Applications

Synthesis and Drug Development Applications

Novel Saluretic Agents : Research by Deana et al. (1983) explores the synthesis and testing of bicyclic ring-fused analogues of 2-(aminomethyl)phenol, including compounds structurally related to 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride, for their saluretic and diuretic effects. This study highlights the compound's potential in developing treatments for conditions requiring fluid removal, such as congestive heart failure or hypertension (Deana et al., 1983).

Enzymatic Resolution of Amino Acid Enantiomers : Li et al. (2011) describe the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and 1,2,3,4-tetrahydronaphthalene analogues, showcasing the compound's utility in producing amino acid enantiomers with high enantioselectivity. This work underscores its importance in synthesizing enantiomerically pure compounds for pharmaceutical applications (Li et al., 2011).

Advancements in Retinoid X Receptor-Selective Retinoids : Faul et al. (2001) detail the synthesis of retinoids employing core tetrahydronaphthalene derivatives, including those structurally akin to this compound. These compounds are evaluated for their potential in treating non-insulin-dependent diabetes mellitus (NIDDM), highlighting their role in novel therapeutic agents' development (Faul et al., 2001).

Material Science and Chemistry

Electrochemical Applications : Yousef et al. (2010) investigate the electrooxidative polymerization of 1-amino-5,6,7,8-tetrahydronaphthalene, a compound closely related to the chemical of interest, demonstrating its potential in creating modified electrodes with enhanced electrochemical properties. This study opens avenues for its application in electrochemical sensors and devices (Yousef et al., 2010).

Safety and Hazards

Safety data sheets recommend avoiding all personal contact, including inhalation, and suggest using the compound in a well-ventilated area . It is also recommended to wear protective clothing when there is a risk of exposure .

Future Directions

While specific future directions for 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride are not available, research in the field of organic compounds and their applications continues to evolve. For instance, Sn–Pb mixed perovskite solar cells, which use organic compounds, have shown promise and are a current area of research .

Properties

IUPAC Name

1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;/h5-6,13H,1-4,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYQFTHNFBZUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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